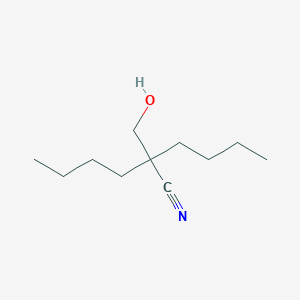

2-Butyl-2-(hydroxymethyl)hexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-2-(hydroxymethyl)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXNGGUDUAVOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Structural Significance of 2 Butyl 2 Hydroxymethyl Hexanenitrile

Overview of Branched Nitriles in Organic Chemistry

Branched nitriles are a subclass of organic compounds characterized by a cyano group (-C≡N) attached to a carbon atom that is part of a non-linear alkyl framework. The specific molecule, 2-Butyl-2-(hydroxymethyl)hexanenitrile, features a hexanenitrile (B147006) backbone with a butyl group at the second carbon, creating this branched structure.

The nitrile, or cyano, functional group is of immense importance in organic synthesis due to its unique reactivity and versatility. nih.govnih.gov It is a key component in the production of pharmaceuticals, agrochemicals, and various materials. numberanalytics.comnumberanalytics.com The triple bond between the carbon and nitrogen atoms is highly polar, with the nitrogen being more electronegative, which creates a partial positive charge on the carbon, making it susceptible to nucleophilic attack. numberanalytics.comfiveable.me

Nitriles are valuable synthetic intermediates because they can be converted into a wide array of other functional groups. nih.govnumberanalytics.comteachy.ai This transformative potential makes them a cornerstone in multistep synthetic strategies.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids or their corresponding amides. allen.in

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LAH). teachy.airesearchgate.net

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. fiveable.me

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition reactions to form important carbo- and heterocyclic structures. nih.gov Its presence in a molecule provides a strategic handle for introducing further complexity and functionality.

The synthesis of nitriles, particularly those with branched structures, can be achieved through several established methods. nih.govalgoreducation.com However, creating sterically hindered structures like this compound, which features a quaternary carbon adjacent to the nitrile, requires careful selection of synthetic routes. Many traditional methods face challenges such as drastic reaction conditions or the use of highly toxic reagents like hydrogen cyanide (HCN). nih.govresearchgate.net

Common strategies for nitrile synthesis are summarized in the table below.

| Synthesis Method | Description | Reagents | Reference |

| Nucleophilic Substitution | The cyanide ion acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. This is a common method for forming simple and some branched nitriles. | Sodium or Potassium Cyanide (NaCN, KCN) | numberanalytics.compearson.com |

| Dehydration of Amides | Primary amides can be dehydrated to form nitriles. This is a versatile method applicable to a wide range of substrates. | Thionyl chloride (SOCl2), Phosphorus pentoxide (P2O5) | numberanalytics.comalgoreducation.comlibretexts.org |

| Hydrocyanation of Alkenes | The addition of hydrogen cyanide across the double bond of an alkene. Modern methods often use "transfer hydrocyanation" to avoid using HCN directly. | Hydrogen Cyanide (HCN), Acetone cyanohydrin | algoreducation.comresearchgate.netorganic-chemistry.org |

| Conversion from Aldehydes | Aldehydes can be converted to cyanohydrins by the addition of cyanide, or transformed into nitriles through a one-pot reaction involving the formation of an oxime intermediate followed by dehydration. | Sodium Cyanide, Hydroxylamine | libretexts.orgresearchgate.net |

For branched nitriles, especially those with quaternary centers, methods like the conjugate hydrocyanation of α,β-unsaturated ketones or transfer hydrocyanation protocols that favor branched isomers are particularly relevant. organic-chemistry.org

The Quaternary Carbon Center in Complex Molecular Architecture

A defining feature of this compound is its all-carbon quaternary center at the C2 position. A quaternary carbon is a carbon atom bonded to four other carbon atoms. fiveable.me This structural motif is prevalent in a vast number of complex natural products and pharmaceuticals, where it often imparts significant biological activity and metabolic stability. nih.govresearchgate.netresearchgate.net

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. pnas.orgrsc.org The primary difficulty arises from the steric hindrance created by the four carbon substituents, which impedes the approach of reagents and can lead to low reaction yields or undesired side reactions. nih.govpnas.org When the four substituents are different, the quaternary carbon becomes a stereocenter, adding the further challenge of controlling enantioselectivity. fiveable.me

Despite these challenges, the synthesis of molecules containing these centers is highly pursued. The rigid three-dimensional structure imparted by a quaternary center is often crucial for a molecule's biological function. researchgate.net These centers are key structural features in many terpenes, steroids, and alkaloids. fiveable.menih.gov The presence of contiguous all-carbon quaternary stereocenters, where two such centers are adjacent, represents an even greater synthetic hurdle. nih.govpnas.org

Over the past few decades, chemists have developed a range of powerful synthetic methods to address the challenge of constructing quaternary carbon centers. acs.org These methods often rely on catalytic asymmetric processes to control stereochemistry.

The following table outlines several key strategies for the synthesis of all-carbon quaternary centers.

| Methodology | Description | Key Features | References |

| Asymmetric Allylic Alkylation | A palladium-catalyzed reaction that forms a C-C bond between an allylic substrate and a nucleophile, often an enolate. It is a powerful tool for creating α-quaternary ketones. | Broadly applicable, capable of high enantioselectivity. | nih.gov |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) ring. Using a dienophile with a 1,1-disubstituted double bond generates a quaternary center. | Forms cyclic structures, can create multiple stereocenters simultaneously. | pnas.org |

| Conjugate Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This is a widely used method for constructing quaternary centers at the β-position. | Can be catalyzed by transition metals (e.g., copper) or organocatalysts. | rsc.org |

| Heck Reaction | An intramolecular palladium-catalyzed reaction coupling a vinyl or aryl halide with an alkene. It is effective for forming rings containing quaternary centers. | Forms five- and six-membered rings efficiently. | pnas.orgnih.gov |

| Metal Hydride Atom Transfer (MHAT) | A radical-based approach where a metal hydride transfers a hydrogen atom to an olefin, generating a tertiary carbon radical that can then form a new C-C bond. | Useful for hydroalkylation of unactivated olefins to form quaternary centers. | nih.govbeilstein-journals.org |

Other important methods include cyclopropanation, metal-catalyzed enyne cyclizations, and sigmatropic rearrangements. pnas.orgpnas.orgacs.org The development of these and other novel strategies continues to be an active area of research, driven by the constant need to synthesize complex molecules containing these challenging structural motifs.

Despite a comprehensive search of scientific literature, detailed synthetic routes and methodological advancements specifically for the chemical compound this compound could not be located in the available patents and scholarly articles. The search for direct synthesis strategies, including one-pot multistep approaches, alkylation precursors, reaction conditions, and reductive pathways leading to this specific hydroxymethyl nitrile, did not yield any explicit examples or dedicated studies.

Similarly, information regarding the evaluation of synthetic efficiency, such as reaction yields and process performance for the production of this compound, is not present in the surveyed literature. Consequently, a comparative analysis of literature-reported synthetic pathways is not feasible at this time.

General principles of organic chemistry suggest that a plausible, though not documented, synthetic route could involve a two-step process. The first step would be the α,α-dialkylation of acetonitrile (B52724) with a butyl halide (such as butyl bromide) using a strong base to form 2-butylhexanenitrile. The second step would be a base-catalyzed hydroxymethylation of the resulting disubstituted nitrile with formaldehyde. However, without specific examples and documented reaction conditions in the scientific literature for this particular compound, any detailed description would be speculative.

Therefore, this article cannot be generated as requested due to the absence of specific research findings on the synthesis of this compound.

Synthetic Routes and Methodological Advancements for 2 Butyl 2 Hydroxymethyl Hexanenitrile

Evaluation of Synthetic Efficiency and Optimizations

Strategies for Overcoming Limitations of Conventional Methodologies

Conventional methodologies for the synthesis of α,α-disubstituted nitriles often rely on the alkylation of a parent nitrile at the α-carbon using strong bases, such as lithium diisopropylamide (LDA), under harsh anhydrous and cryogenic conditions. These methods suffer from several drawbacks, including the need for stoichiometric amounts of hazardous reagents, the generation of significant salt waste, and potential side reactions. To address these issues, several advanced strategies have been developed.

Phase-Transfer Catalysis (PTC): This technique has emerged as a powerful alternative for the synthesis of compounds with quaternary carbon centers. nih.gov PTC facilitates the reaction between a water-soluble nucleophile (like the cyanide ion or a carbanion) and an organic-soluble substrate by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the anion into the organic phase. crdeepjournal.org This approach offers numerous advantages over traditional methods:

It eliminates the need for expensive, hazardous, and moisture-sensitive bases, replacing them with inexpensive and safer inorganic bases like concentrated aqueous sodium or potassium hydroxide (B78521). acsgcipr.orgphasetransfer.com

Reactions can often be conducted under milder, ambient temperature conditions, reducing energy consumption. phasetransfer.com

It allows for the use of more benign solvents and, in many cases, can be performed under solvent-free conditions, significantly improving productivity and the green profile of the synthesis. acsgcipr.org

PTC has proven highly effective for C-alkylation reactions to create sterically hindered products. phasetransfer.com

For the synthesis of the target molecule, a PTC approach could involve the sequential alkylation of a suitable nitrile precursor in the presence of a catalyst like a tetraalkylammonium bromide.

Catalytic "Borrowing Hydrogen" Methodology: A significant advancement in C-C bond formation is the catalytic α-alkylation of nitriles with alcohols. rsc.orgresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" strategy uses a catalyst (often based on cobalt or other transition metals) to temporarily abstract hydrogen from an alcohol, forming an aldehyde in situ. rsc.org The nitrile then reacts with the aldehyde, and the catalyst returns the hydrogen to complete the reaction. The key advantage of this method is its high atom economy, as the only byproduct generated is water. researchgate.net This avoids the formation of salt waste associated with using alkyl halides as alkylating agents. researchgate.net

Biocatalysis: While direct biocatalytic synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile is not widely reported, enzymatic methods represent a frontier in overcoming the limitations of classical chemistry. nih.gov Biocatalysis offers exceptional selectivity (chemo-, regio-, and enantio-) under extremely mild aqueous conditions. acs.org Enzymes like halohydrin dehalogenases and aldoxime dehydratases have been successfully employed in the enantioselective synthesis of chiral β-hydroxy nitriles. nih.govacs.orgresearchgate.net These biocatalytic platforms provide a cyanide-free, sustainable route to valuable nitrile building blocks, demonstrating the potential for developing enzymatic processes for more complex structures. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be significantly improved by integrating the twelve principles of green chemistry. These principles guide chemists in developing processes that are safer, more efficient, and environmentally benign by minimizing waste, reducing energy consumption, and using renewable resources. sigmaaldrich.com

Solvent Selection and Environmental Impact Reduction

Strategies for reducing environmental impact include:

Replacing Hazardous Solvents: Wherever possible, hazardous "Class I" and "Class II" solvents such as benzene, carbon tetrachloride, and dichloromethane (B109758) should be replaced with less toxic "Class III" solvents like ethanol, ethyl acetate, or water. tandfonline.com

Utilizing Bio-Derived Solvents: An increasing number of solvents are being produced from renewable feedstocks. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from corncobs, is a greener alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.com Cyrene™, a dipolar aprotic solvent derived from cellulose, is an alternative to restricted solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). rsc.org

Solvent-Free Reactions: The most ideal green chemistry approach is to eliminate the solvent entirely. pharmafeatures.com Methods like phase-transfer catalysis can often be run under neat or solvent-free conditions. acsgcipr.org Additionally, mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive reactions, is an emerging solvent-free technique. pharmafeatures.com

The following table compares conventional solvents with greener alternatives that could be considered in the synthesis of this compound.

| Solvent Category | Example | Source | Key Hazards | Environmental/Disposal Issues |

|---|---|---|---|---|

| Conventional (Problematic) | Dichloromethane (DCM) | Petroleum | Suspected carcinogen, volatile | Requires incineration, air pollutant (VOC) |

| Conventional (Problematic) | Tetrahydrofuran (THF) | Petroleum | Forms explosive peroxides, irritant | Difficult to recycle, high energy demand for incineration |

| Greener Alternative | Water | Natural | None (for chemical reactions) | Low impact, but aqueous waste may require treatment |

| Greener Alternative | Ethanol | Renewable (Biomass) | Flammable | Biodegradable, lower toxicity |

| Greener Alternative | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Corncobs) | Flammable, lower tendency for peroxide formation than THF | Higher boiling point and lower water solubility than THF simplifies recovery |

| Greener Alternative | Supercritical CO2 | Industrial byproduct | High pressure required | Non-toxic, non-flammable, easily removed and recycled by depressurization |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. wikipedia.org A reaction with high atom economy minimizes the generation of byproducts, leading to less waste. numberanalytics.com It is a different metric from reaction yield; a reaction can have a 100% yield but a very low atom economy if it produces a large amount of waste from stoichiometric reagents. wikipedia.org

Designing a synthetic route with high atom economy involves prioritizing certain types of reactions.

High Atom Economy Reactions: Addition (e.g., Diels-Alder, cyanohydrin formation) and rearrangement reactions are ideal as they theoretically have 100% atom economy. buecher.de

Low Atom Economy Reactions: Substitution and elimination reactions are inherently less atom-economical as they always produce byproducts. buecher.de Reactions that use stoichiometric reagents that are not incorporated into the final product, such as the Wittig reaction (produces triphenylphosphine (B44618) oxide waste), are classic examples of poor atom economy. wikipedia.org

Catalytic processes are vastly superior to stoichiometric ones in this regard. wikipedia.org For the synthesis of this compound, choosing a route that utilizes catalytic alkylation and direct hydroxymethylation would be far more efficient and atom-economical than a multi-step sequence involving stoichiometric protecting groups, activators, and strong bases.

The table below provides a theoretical comparison of the atom economy for different reaction types that could be employed in the synthesis.

| Reaction Type | General Transformation | Byproducts | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|---|---|

| Addition Reaction | A + B → C | None | 100% | Ideal for steps like hydroxymethylation via direct addition of formaldehyde. |

| Catalytic Alkylation (Borrowing Hydrogen) | R-CN + R'-OH → R(R')-CN | H₂O | High | A highly efficient method for forming the C-C bonds of the butyl and pentyl groups. |

| Substitution (e.g., with Alkyl Halide) | R-CN + R'-Br + Base → R(R')-CN | Base-H⁺ + Br⁻ | Moderate to Low | Conventional method for alkylation; generates significant salt waste. |

| Wittig Reaction (Hypothetical Step) | R₂CO + Ph₃P=CHR' → R₂C=CHR' | Ph₃PO (Triphenylphosphine oxide) | Very Low | An example of a common reaction with poor atom economy due to a high molecular weight byproduct. |

Chemical Reactivity and Mechanistic Studies of 2 Butyl 2 Hydroxymethyl Hexanenitrile

Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 2-Butyl-2-(hydroxymethyl)hexanenitrile is a key site for chemical modifications, including reduction, hydrolysis, and nucleophilic additions.

Catalytic and Stoichiometric Reduction Reactions to Amines and Other Nitrogen-Containing Derivatives

The reduction of the nitrile group offers a direct pathway to primary amines, which are fundamental building blocks in organic synthesis. This transformation can be achieved through both catalytic hydrogenation and the use of stoichiometric chemical reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction typically requires elevated pressures of hydrogen and moderate to high temperatures to proceed efficiently. The general transformation is as follows:

Reaction: this compound + 2 H₂ → 3-Amino-2,2-dibutylpropan-1-ol

Catalysts: Raney Ni, Pd/C, PtO₂

Conditions: High pressure H₂, elevated temperature

Stoichiometric Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. adichemistry.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. chemistrysteps.com

| Reagent | Solvent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 3-Amino-2,2-dibutylpropan-1-ol | Anhydrous, followed by aqueous workup |

This table is interactive. Click on the headers to sort.

Hydrolytic and Hydrative Pathways to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis to yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), leads to the formation of 2-butyl-2-(hydroxymethyl)hexanoic acid. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgorgsyn.org

Reaction: this compound + 2 H₂O + H⁺ → 2-Butyl-2-(hydroxymethyl)hexanoic acid + NH₄⁺

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), will also yield the carboxylic acid after a final acidification step. libretexts.orgorgsyn.org The initial product of the basic hydrolysis is the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid.

Reaction (Step 1): this compound + H₂O + OH⁻ → 2-Butyl-2-(hydroxymethyl)hexanoate + NH₃

Reaction (Step 2): 2-Butyl-2-(hydroxymethyl)hexanoate + H₃O⁺ → 2-Butyl-2-(hydroxymethyl)hexanoic acid + H₂O

Partial hydrolysis to the corresponding amide, 2-butyl-2-(hydroxymethyl)hexanamide, can sometimes be achieved under milder conditions, although controlling the reaction to stop at the amide stage can be challenging due to the tendency for over-hydrolysis to the carboxylic acid.

Nucleophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX), are a prime example. The addition of a Grignard reagent to this compound would result in the formation of an intermediate imine salt. Subsequent hydrolysis of this intermediate would lead to a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

Transformations of the Hydroxyl Group

The primary alcohol functionality in this compound offers another avenue for chemical modification, allowing for the introduction of various functional groups or participation in ring-forming reactions.

Derivatization Reactions of the Primary Alcohol

The primary hydroxyl group can be readily converted into a range of other functional groups.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) would yield 2-butyl-2-(acetoxymethyl)hexanenitrile.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom using standard reagents. For example, treatment with thionyl chloride (SOCl₂) would produce 2-butyl-2-(chloromethyl)hexanenitrile, while phosphorus tribromide (PBr₃) would yield 2-butyl-2-(bromomethyl)hexanenitrile.

| Reagent | Product Functional Group |

| Carboxylic acid/derivative | Ester |

| Thionyl chloride (SOCl₂) | Alkyl chloride |

| Phosphorus tribromide (PBr₃) | Alkyl bromide |

This table is interactive. Click on the headers to sort.

Role in Intramolecular Cyclization and Ring-Forming Processes (if applicable to this compound's derivatives)

Following the reduction of the nitrile to a primary amine, the resulting molecule, 3-amino-2,2-dibutylpropan-1-ol, possesses both a nucleophilic amine and a hydroxyl group. This arrangement is conducive to intramolecular cyclization reactions. For example, under appropriate conditions, this amino alcohol could potentially undergo dehydration to form a substituted tetrahydro-1,3-oxazine, a six-membered heterocyclic ring. The feasibility and conditions for such a cyclization would depend on factors such as the choice of catalyst and reaction temperature. youtube.comyoutube.com

Reactivity at the Quaternary Carbon Center and Branching Effects

The quaternary carbon atom in this compound, being bonded to two butyl groups, a hydroxymethyl group, and a cyano group, is a sterically congested center. This steric bulk is a primary determinant of the molecule's reactivity, particularly in reactions involving nucleophilic attack or substitution at this center or at the adjacent functional groups.

Steric hindrance in this compound plays a crucial role in modulating reaction pathways and rates. The two butyl groups create a crowded environment that can impede the approach of reagents to the nitrile and hydroxymethyl functionalities.

For instance, in reactions involving nucleophilic attack on the electrophilic carbon of the nitrile group, the bulky alkyl groups can be expected to slow down the reaction rate compared to less substituted nitriles. The general mechanism for the hydrolysis of nitriles, for example, involves the attack of water or hydroxide ions on the nitrile carbon. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com The presence of the two butyl groups would sterically hinder this approach, likely requiring more forcing reaction conditions (e.g., higher temperatures or stronger acids/bases) to achieve significant conversion to the corresponding carboxylic acid or amide. organicchemistrytutor.com

Similarly, substitution reactions at the hydroxymethyl group would also be influenced by the steric environment. A patent describes the conversion of this compound to 2-(bromomethyl)-2-butyl hexanoic acid using hydrobromic acid and sulfuric acid at high temperatures. google.com This reaction involves both the substitution of the hydroxyl group and the hydrolysis of the nitrile. The harsh conditions reported are consistent with the expected steric hindrance around the reactive centers.

The table below illustrates the potential impact of steric hindrance on the relative rates of a hypothetical SN2 reaction at the hydroxymethyl group, comparing the subject molecule to less hindered analogues. The data is illustrative and based on general principles of steric effects in SN2 reactions.

| Substrate | Structure | Relative Rate (Hypothetical) | Rationale |

|---|---|---|---|

| Methanol | CH3OH | 100 | Minimal steric hindrance |

| 2-(Hydroxymethyl)butane | CH3CH2CH(CH3)CH2OH | 10 | Moderate steric hindrance from one alkyl group |

| This compound | C4H9C(CN)(CH2OH)C4H9 | 1 | Significant steric hindrance from two butyl groups and a nitrile group at the quaternary center |

While this compound itself is achiral, reactions that introduce a new chiral center at the quaternary carbon, or at an adjacent atom, would be influenced by the existing steric bulk. If a reaction were to proceed through a mechanism that creates a stereocenter, the bulky butyl groups would likely direct the approach of incoming reagents, potentially leading to a degree of diastereoselectivity.

For example, if the nitrile group were to be reduced to a primary amine, and a subsequent reaction occurred at the amine, the stereochemical outcome could be influenced by the conformationally restricted environment around the quaternary center. However, without specific experimental studies on such transformations for this molecule, any discussion of stereochemical outcomes remains speculative.

In the broader context of reactions involving the formation of quaternary stereocenters, controlling the stereochemistry is a significant challenge due to the high steric demand. rsc.org Catalytic asymmetric methods are often employed to achieve high enantioselectivity in the synthesis of chiral molecules with quaternary carbons. Should this compound be used as a precursor in a synthesis that generates a chiral center, the inherent steric properties of the molecule would be a critical factor in the design of a stereoselective transformation.

The following table presents hypothetical stereochemical outcomes for a reaction that introduces a chiral center, illustrating how the steric environment could favor one stereoisomer over another. This data is purely illustrative.

| Reactant | Reaction Conditions | Hypothetical Product Ratio (R:S) | Plausible Rationale |

|---|---|---|---|

| This compound | Addition of a chiral reagent 'X' to the nitrile group | 60:40 | The bulky butyl groups provide a moderate level of facial discrimination for the approaching reagent. |

| Analogous compound with less bulky substituents (e.g., methyl groups) | Addition of a chiral reagent 'X' to the nitrile group | 52:48 | Reduced steric bulk leads to lower facial discrimination and a nearly racemic mixture. |

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor to Functionalized Hexanoic Acid Derivatives

The strategic placement of reactive functional groups allows 2-Butyl-2-(hydroxymethyl)hexanenitrile to serve as an effective starting material for various hexanoic acid derivatives. The nitrile and hydroxyl moieties can be chemically transformed to introduce new functionalities, leading to valuable intermediates for further synthesis.

A primary application of this compound is its conversion into 2-(Bromomethyl)-2-butylhexanoic acid. This transformation is a critical step that converts the hydroxymethyl group into a reactive bromomethyl group and hydrolyzes the nitrile to a carboxylic acid.

A documented one-pot synthesis method details this conversion. nbinno.com The process involves reacting this compound with a 40% aqueous solution of hydrobromic acid (HBr) and concentrated sulfuric acid. The reaction mixture is heated to temperatures between 130-135°C for approximately 12 hours. nbinno.com Following the reaction, purification via recrystallization from petroleum ether yields the final product, 2-(Bromomethyl)-2-butylhexanoic acid, as a white solid with a reported yield of 76.8% and a purity of 99.5%. nbinno.com This efficient conversion produces a bifunctional molecule, equipped with a carboxylic acid and a reactive alkyl bromide, ready for subsequent synthetic manipulations.

The product, 2-(Bromomethyl)-2-butylhexanoic acid, is a versatile intermediate due to its dual functionality. The presence of both a carboxylic acid and a bromomethyl group allows for a wide array of subsequent derivatization reactions.

The bromomethyl group is an excellent leaving group, making it highly susceptible to SN2 reactions with a variety of nucleophiles. nbinno.comlibretexts.org This allows for the introduction of diverse functional groups at the alpha position. For example, reaction with an aqueous base followed by an acidic workup can produce α-hydroxy carboxylic acids, while reaction with ammonia (B1221849) can yield α-amino acids. libretexts.orgresearchgate.net

Simultaneously, the carboxylic acid moiety can undergo its own set of transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Reduction to an alcohol using strong reducing agents. nbinno.comopenstax.org

This orthogonal reactivity makes halogenated carboxylic acids like 2-(Bromomethyl)-2-butylhexanoic acid powerful intermediates in the construction of complex molecules. nbinno.com

Building Block for Complex Molecular Architectures

The inherent structure of this compound, particularly its quaternary carbon center, makes it an ideal building block for creating complex and highly substituted molecular frameworks.

The synthesis of this compound itself is an example of a strategy to create a quaternary carbon—a carbon atom bonded to four other carbon atoms. The construction of such centers is a significant challenge in organic synthesis. rsc.org

The process typically begins with a precursor like ethyl cyanoacetate. This starting material contains an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), making its protons acidic and easily removed by a base. A sequential dialkylation reaction is then performed. In this case, two equivalents of an alkylating agent, such as chlorobutane or bromobutane, are added in the presence of a base like sodium ethoxide. nbinno.com This process first adds one butyl chain and then a second, resulting in the formation of ethyl 2-butyl-2-cyanohexanoate, which possesses the desired quaternary center. nbinno.com The final step involves the selective reduction of the ester group to a primary alcohol, yielding this compound. nbinno.com This molecule can then carry the pre-formed quaternary center into larger, more complex structures.

This compound, primarily through its conversion to 2-(Bromomethyl)-2-butylhexanoic acid, serves as a key intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical sector.

A notable application is in the synthesis of 1,2,5-benzothiadiazepine derivatives. nbinno.com These compounds have been reported as bile acid modulators with potential inhibitory activity on apical sodium-dependent bile acid transporters (ASBT). nbinno.com Furthermore, the related intermediate, 2-(Bromomethyl)-2-butyl-hexanoic acid, is utilized in the preparation of 1,4- and 1,5-benzothiazepine (B1259763) compounds, which are investigated as antihyperlipidemic agents for the treatment of conditions like high cholesterol. google.com The synthesis of these complex heterocyclic systems relies on the specific reactivity of the intermediate to form the core structure of the final therapeutic agent.

The utility of this compound is best demonstrated by its integration into multistep synthetic pathways for advanced target molecules. The synthesis of benzothiazepine-based antihyperlipidemic agents provides a clear example of this integration. google.com

The synthetic sequence begins with the transformation of this compound into 2-(Bromomethyl)-2-butylhexanoic acid, as previously described. nbinno.com This halogenated acid is then used in subsequent steps to construct the benzothiazepine (B8601423) core. For instance, it can be reacted with substituted aminothiophenols. The carboxylic acid group of the intermediate reacts with the amine to form an amide bond, and the bromomethyl group reacts with the thiol to form a thioether linkage, leading to the cyclization that forms the seven-membered thiazepinone ring. This demonstrates how the intermediate is seamlessly incorporated into a longer, more complex synthesis to produce a high-value, biologically active molecule. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be instrumental in elucidating the structure of 2-Butyl-2-(hydroxymethyl)hexanenitrile. A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. For instance, the two butyl chains would likely exhibit overlapping signals for their methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups in the upfield region of the spectrum. The protons of the hydroxymethyl (–CH₂OH) group would appear as a characteristic signal, and its chemical shift would be influenced by hydrogen bonding. The hydroxyl proton (–OH) itself would likely present as a broad singlet, the position of which could vary depending on concentration and solvent. Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the carbon skeleton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. The nitrile carbon (–C≡N) would be expected to appear in a characteristic downfield region. The quaternary carbon atom bonded to the two butyl groups, the hydroxymethyl group, and the nitrile group would also have a distinct chemical shift. The carbons of the butyl chains and the hydroxymethyl group would resonate at higher field positions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons within the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons, such as the central carbon of this compound, by showing correlations from the protons on the adjacent methylene groups of the butyl chains and the hydroxymethyl group to this central carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, which contains a hydroxyl group. In ESI-MS, the molecule would typically be protonated to form a pseudomolecular ion [M+H]⁺ or form adducts with other cations like sodium [M+Na]⁺. The detection of these ions would allow for the accurate determination of the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, the compound would first be vaporized and passed through a GC column to separate it from any impurities. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). This high-energy ionization method would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks. The analysis of this fragmentation pattern could provide valuable structural information, for example, by showing the loss of the hydroxymethyl group or cleavage within the butyl chains.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, which has a molecular formula of C₁₁H₂₁NO, the expected exact mass can be calculated. This calculated mass would then be compared to the experimental value obtained from an HRMS analysis to confirm the compound's identity. Different ionization techniques could be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which would typically generate protonated molecules ([M+H]⁺) or other adducts. The high resolution of the instrument allows for mass measurements to four or more decimal places, lending a high degree of confidence to the molecular formula assignment.

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₁H₂₁NO | [M+H]⁺ | 184.1701 |

| C₁₁H₂₁NO | [M+Na]⁺ | 206.1521 |

Other Chromatographic and Vibrational Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. In the analysis of this compound, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. A reversed-phase column (such as a C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection could be achieved using a UV detector, although the compound lacks a strong chromophore, which might necessitate the use of other detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity. The result of the analysis is a chromatogram, where the purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. Chemical suppliers often report purity levels determined by such methods; for instance, purities of 98% have been listed for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), nitrile (-C≡N), and alkane (C-H) functionalities.

The presence of the hydroxyl group would be confirmed by a broad absorption band in the region of 3600-3200 cm⁻¹. The nitrile group would exhibit a sharp, medium-intensity absorption peak in the range of 2260-2220 cm⁻¹. Finally, the aliphatic butyl and hexyl chains would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-O stretching of the primary alcohol would also be visible in the 1050-1150 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic of Bond Vibration |

|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 (broad) | O-H stretch |

| Alkane (C-H) | 2960 - 2850 (strong) | C-H stretch |

| Nitrile (-C≡N) | 2260 - 2220 (sharp, medium) | C≡N stretch |

| Alcohol (C-O) | 1150 - 1050 | C-O stretch |

Q & A

Q. How can the compound’s environmental fate be predicted using computational toxicology and degradation studies?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. Conduct photolysis experiments under UV light (254 nm) and analyze transformation products with high-resolution MS. Cross-validate with microcosm studies simulating soil/water systems .

Notes

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., Curtin-Hammett principle for kinetic control) and thermodynamic models (e.g., Gibbs free energy calculations) .

- Data Validation : Cross-reference experimental results with computational predictions (DFT, MD) and published databases (NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.